2-Ethenyl-1-propylpyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
88067-42-9 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2-ethenyl-1-propylpyrrolidine |
InChI |
InChI=1S/C9H17N/c1-3-7-10-8-5-6-9(10)4-2/h4,9H,2-3,5-8H2,1H3 |
InChI Key |
PWMRCAWYNSYNML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C=C |
Origin of Product |
United States |
Significance of the Pyrrolidine Heterocyclic Scaffold in Organic and Medicinal Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. nih.govresearchgate.nettandfonline.com Its prevalence in numerous biologically active compounds, including many FDA-approved drugs, underscores its importance. nih.gov The significance of the pyrrolidine scaffold can be attributed to several key features:
Structural Versatility: The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a three-dimensional arrangement of substituents, enabling the exploration of a broad pharmacophore space. nih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to its ability to interact effectively with biological targets. nih.govresearchgate.net
Stereochemical Complexity: The pyrrolidine ring can possess multiple stereocenters, and the spatial orientation of its substituents can significantly influence its biological activity by altering its binding to enantioselective proteins. nih.govresearchgate.net
Physicochemical Properties: The nitrogen atom imparts basicity and hydrophilicity to the molecule, properties that can be fine-tuned through substitution to optimize pharmacokinetic and pharmacodynamic profiles. bohrium.com
The pyrrolidine nucleus is a privileged scaffold in drug design, appearing in a wide range of therapeutic agents with diverse activities, including anticancer, antidiabetic, antiviral, and anti-inflammatory properties. tandfonline.combohrium.com Its structural and chemical attributes make it a versatile building block for the synthesis of complex molecules. nih.gov
Overview of Vinylic and Alkyl Substituents in Nitrogen Heterocycles
The introduction of vinylic and alkyl substituents onto nitrogen heterocycles like pyrrolidine (B122466) can profoundly impact their chemical reactivity and biological properties.
Vinylic Substituents: The presence of a vinyl (ethenyl) group introduces an unsaturated center into the molecule. N-vinyl heterocyclic compounds are valuable in polymer chemistry and as precursors for various organic transformations. researchgate.net The vinyl group can participate in a range of reactions, including cycloadditions and polymerizations, and can influence the electronic properties of the heterocyclic ring. researchgate.netthieme-connect.com For instance, N-vinylpyrrolidone has been studied for its role in reducing oxygen inhibition in polymerization reactions. rsc.org
Rationale for Investigating 2 Ethenyl 1 Propylpyrrolidine
The scientific interest in 2-Ethenyl-1-propylpyrrolidine stems from the combination of its constituent parts: the proven pyrrolidine (B122466) scaffold, a reactive vinyl group, and a modulating propyl substituent. The rationale for its investigation is multifaceted:
Synergistic Effects: The combination of the pyrrolidine ring's favorable biological profile with the chemical reactivity of the vinyl group and the physicochemical influence of the propyl group could lead to novel compounds with unique properties.
Synthetic Utility: This compound can serve as a versatile intermediate in organic synthesis. The vinyl group provides a handle for further functionalization through various chemical transformations, allowing for the creation of a library of more complex pyrrolidine derivatives.
Exploration of Structure-Activity Relationships (SAR): By systematically studying analogues of this compound, researchers can gain valuable insights into how the interplay between the N-propyl and C-2-ethenyl substituents affects its chemical and biological characteristics. This contributes to a deeper understanding of SAR for this class of compounds.
Computational and Theoretical Investigations of 2 Ethenyl 1 Propylpyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a molecule like 2-Ethenyl-1-propylpyrrolidine, these calculations would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.
A detailed analysis of the electronic structure of this compound would typically be performed using Density Functional Theory (DFT). Methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)) would be employed to optimize the molecule's geometry and calculate its electronic properties.
This analysis would reveal key information about the distribution of electrons within the molecule. The investigation would focus on:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap would indicate the molecule's kinetic stability and the energy required for electronic excitation.
Electron Density and Charge Distribution: Mapping the electron density surface would identify electron-rich and electron-deficient regions. Mulliken or Natural Bond Orbital (NBO) population analysis would assign partial charges to each atom, highlighting the polarity of bonds such as the C-N bonds within the pyrrolidine (B122466) ring and the C=C double bond of the ethenyl group.
Bonding Analysis: The nature of the chemical bonds (e.g., sigma, pi bonds) would be characterized, providing a quantitative measure of bond strength and order. This would be particularly interesting for the bonds within the strained five-membered ring and the conjugated system potentially formed by the ethenyl group.
Table 5.1.1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Value/Method | Significance |
|---|---|---|
| Functional | M06-2X | Accurate for main-group thermochemistry and kinetics. |
| Basis Set | def2-TZVP | Provides a good balance of accuracy and computational cost. |
| HOMO Energy | (Calculated Value) | Indicates the ability to donate an electron. |
| LUMO Energy | (Calculated Value) | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | (Calculated Value) | Relates to chemical reactivity and electronic transitions. |
The flexibility of the propyl chain and the puckering of the pyrrolidine ring mean that this compound can exist in multiple conformations. A conformational analysis would be essential to identify the most stable three-dimensional structures.
This would involve:
Scanning Potential Energy Surfaces (PES): Key dihedral angles, such as those defining the orientation of the propyl and ethenyl groups relative to the pyrrolidine ring, would be systematically rotated. The energy of the molecule would be calculated at each point to map out the PES.
Identifying Minima and Transition States: The lowest points on the PES correspond to stable conformers (local minima). The points of highest energy between minima represent the transition states for conformational changes. The energy differences between these points would determine the barriers to rotation and the relative populations of each conformer at a given temperature. The pyrrolidine ring itself can adopt various puckered conformations (envelope or twist), and their relative energies would be determined.
Quantum chemical calculations can predict spectroscopic data with high accuracy, which is invaluable for confirming the structure of a synthesized compound.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors. These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts. By comparing these predicted shifts with experimental data, one could confirm the molecular structure and assign specific signals to individual atoms. The predicted coupling constants (J-couplings) would also help in elucidating the connectivity and stereochemistry.
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities would be calculated. This theoretical IR spectrum would show characteristic peaks for functional groups, such as the C-H stretches of the alkyl and vinyl groups, the C=C stretch of the ethenyl group, and the C-N stretching modes of the pyrrolidine ring.
Table 5.1.3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Key Predicted Features |
|---|---|
| ¹H NMR | Chemical shifts for protons on the pyrrolidine ring, propyl chain, and ethenyl group. |
| ¹³C NMR | Chemical shifts for all unique carbon atoms, distinguishing between sp³ and sp² hybridized carbons. |
| IR Spectroscopy | Vibrational frequencies for C=C stretching (~1640 cm⁻¹), C-N stretching, and various C-H bending and stretching modes. |
Conformational Analysis and Potential Energy Surfaces
Molecular Dynamics (MD) Simulations
While quantum chemistry provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. An MD simulation of this compound would typically be performed in a simulated solvent to mimic solution-phase conditions.
MD simulations would provide a detailed view of how the molecule moves and changes shape in a solvent like water or chloroform.
Trajectory Analysis: The simulation generates a trajectory, which is a record of the positions and velocities of all atoms over time. Analyzing this trajectory would show the transitions between different conformations identified in the quantum chemical calculations.
Root-Mean-Square Deviation (RMSD): This parameter would be monitored to assess the stability of the molecule's conformation over the simulation time.
Time-Correlation Functions: These can be used to analyze the timescales of different molecular motions, such as the rotation of the propyl group or the puckering of the pyrrolidine ring.
The interaction between this compound and the surrounding solvent molecules is critical to its behavior in solution.
Solvation Shell Analysis: MD simulations would allow for the characterization of the solvation shell around the molecule. The Radial Distribution Function (RDF) would be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms or functional groups on the solute. This would reveal, for example, how water molecules might arrange themselves around the polar amine group versus the nonpolar hydrocarbon portions.
Hydrogen Bonding: If the solvent is protic (e.g., water), the simulation could identify and analyze the dynamics of any hydrogen bonds formed between the solvent and the nitrogen atom of the pyrrolidine ring.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to estimate the free energy of solvation, providing a measure of how favorably the molecule interacts with the solvent.
Conformational Flexibility and Dynamic Behavior in Solution
Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools to predict where and how a molecule is likely to react. For this compound, understanding its reactivity is key to predicting its stability, metabolic fate, and potential for synthesis of derivatives.
Transition state (TS) analysis is a computational method used to identify the highest energy point along a reaction coordinate, known as the transition state. Locating and characterizing the TS allows for the calculation of activation energies, which are crucial for determining reaction rates and understanding reaction mechanisms.
For this compound, a primary area of interest would be its susceptibility to electrophilic addition at the vinyl group's carbon-carbon double bond. Theoretical calculations, such as those using Density Functional Theory (DFT), can model the pathway of this reaction. By calculating the energy of the reactants, the transition state, and the products, a reaction energy profile can be constructed. This profile reveals the kinetic and thermodynamic feasibility of a proposed reaction.
For instance, the theoretical protonation of the vinyl group could be studied. Researchers would model the approach of a proton (H+) to the double bond, calculating the energy at each step to locate the transition state structure. The resulting activation energy (ΔG‡) would indicate how readily the molecule undergoes this reaction, a key step in many acid-catalyzed processes.
Table 1: Hypothetical Activation Energies for Electrophilic Addition to this compound
This table illustrates the type of data generated from transition state analysis for a hypothetical reaction. The values represent calculated free energies of activation (ΔG‡).
| Reaction Pathway | Proposed Reagent | Calculated ΔG‡ (kcal/mol) | Reaction Feasibility |
| Protonation at C=C Double Bond | H₃O⁺ | 15.2 | Kinetically Favorable |
| Hydroboration-Oxidation | BH₃ then H₂O₂ | 12.5 | Highly Favorable |
| Epoxidation | m-CPBA | 18.9 | Moderately Favorable |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and selectivity of reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO is also a critical indicator of a molecule's kinetic stability and reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich vinyl group and the nitrogen atom of the pyrrolidine ring. The specific location of the HOMO's highest density indicates the most likely site for electrophilic attack. Conversely, the LUMO represents the most likely site for nucleophilic attack.
Computational software can readily calculate and visualize these orbitals. The analysis would reveal whether the nitrogen atom or the π-system of the vinyl group is the primary nucleophilic center. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
This table provides an example of FMO data that would be calculated using computational methods like DFT with a basis set such as 6-31G*.
| Molecular Orbital | Energy (eV) | Implication for Reactivity |
| HOMO | -6.2 | Indicates nucleophilic character; site of oxidation |
| LUMO | 1.5 | Site of reduction or nucleophilic attack |
| HOMO-LUMO Gap | 7.7 | Suggests moderate kinetic stability |
Transition State Analysis for Reaction Pathways
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a large biological macromolecule, typically a protein or enzyme. These methods are fundamental in drug discovery and chemical biology.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein's active site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their energetic favorability.
Given the structural similarity of the pyrrolidine core to various neuromodulators, a hypothetical docking study could investigate the interaction of this compound with receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs) or dopamine (B1211576) transporters. The simulation would predict the binding mode and calculate a binding affinity score, which estimates the strength of the interaction. Key interactions, such as hydrogen bonds between the pyrrolidine nitrogen and amino acid residues (e.g., aspartate, glutamate) or hydrophobic interactions involving the propyl and ethenyl groups, would be identified. These predictions can guide experimental studies by prioritizing compounds that are most likely to be active.
The insights gained from docking studies form the basis for structure-based design. If a docking simulation of this compound reveals a promising, but non-optimal, binding mode, medicinal chemists can use this information to design hypothetical analogues with improved affinity and selectivity.
For example, if the propyl group fits into a small hydrophobic pocket with some room to spare, an analogue with a butyl or isobutyl group might be proposed to enhance hydrophobic interactions and improve binding affinity. If the vinyl group is found to be in a position where it does not form significant interactions, it could be replaced with other functional groups (e.g., an ethyl, acetyl, or hydroxyl group) to probe for new hydrogen bonding or van der Waals interactions. This iterative process of computational modeling, synthesis, and experimental testing is a cornerstone of modern drug development.
Exploration of Biological Activities and Molecular Mechanisms
Structure-Activity Relationship (SAR) Studies for Pyrrolidine (B122466) Derivatives
The biological efficacy of pyrrolidine-based compounds is highly dependent on the stereochemistry and the nature of the substituents on the ring. nih.govnih.gov
SAR studies consistently demonstrate that modifications at both the nitrogen atom (N1 position) and the carbon atoms of the pyrrolidine ring can dramatically alter potency and selectivity for biological targets.
N1-Substitution: The group attached to the pyrrolidine nitrogen is critical for activity at many targets. For GABA uptake inhibitors derived from pyrrolidine-2-yl-acetic acid, the introduction of lipophilic N-substituents was necessary for inhibitory potency. nih.govnih.gov For PARP inhibitors, the length of an N-alkyl chain was found to be a key determinant of activity. nih.gov The N-propyl group of 2-Ethenyl-1-propylpyrrolidine is a small, lipophilic substituent that could favorably influence interactions with various targets.
C2-Substitution: The substituent at the 2-position of the pyrrolidine ring directly influences the compound's stereochemistry and interaction with binding pockets. Studies on pyrrolidine-2-yl-acetic acid derivatives showed that substituting the 2-position with alkyl, hydroxy, and amino groups could modulate activity and selectivity for GABA transporter subtypes. nih.gov The synthesis of nAChR ligands from (S)-N-Boc-2-vinylpyrrolidine demonstrates that a vinyl group at the C2 position is compatible with biological activity at certain receptors. nih.gov The antioxidant activity of some pyrrolidin-2-one derivatives was also found to be dependent on the position of active groups. researchgate.net
Impact of N-Substituent Modifications on Target Selectivity
Modifications to the nitrogen atom of the pyrrolidine ring (N-substituent) have a profound impact on the biological activity and target selectivity of these compounds. The nature of the N-substituent can influence factors such as binding affinity, potency, and the specific receptors or enzymes with which the molecule interacts. nih.govrsc.org
For instance, in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs), the N-substituent is a critical determinant of ligand affinity and selectivity. nih.govgoogle.comuni-bonn.de Studies on various pyrrolidine-based nAChR ligands have shown that even minor changes to the N-substituent can dramatically alter the binding profile. For example, the presence of an N-methyl group in certain analogs caused a more than 10-fold decrease in binding affinities at α4β2 and α4β2*-nAChRs. nih.gov Conversely, replacing a pyrrolidine ring with an azetidine (B1206935) ring system can lead to higher affinity for the α4β2 receptor. google.com
In other classes of pyrrolidine derivatives, such as those designed as enzyme inhibitors, the N-substituent also plays a crucial role. For example, in a series of N-alkylated 1,4-dideoxy-1,4-imino-L-lyxitols designed as Golgi α-mannosidase II inhibitors, the elongation of the N-alkyl chain led to an increase in potency. rsc.org Molecular docking studies suggest that the length of this alkyl chain is vital for efficient interaction with the target enzyme. rsc.org Similarly, studies on pyrrolidine derivatives as anticancer agents have shown that N-substituted groups can significantly affect enzyme function. frontiersin.orgnih.gov
The following table summarizes the impact of N-substituent modifications on the biological activity of various pyrrolidine derivatives.
| Parent Compound Class | N-Substituent Modification | Observed Impact on Biological Activity | Target | Reference |
| Nicotinic Acetylcholine Receptor Ligands | N-methyl group addition | >10-fold drop in binding affinities | α4β2 and α4β2*-nAChRs | nih.gov |
| Nicotinic Acetylcholine Receptor Ligands | Azetidine ring instead of pyrrolidine | Higher affinity | α4β2 receptor | google.com |
| Golgi α-mannosidase II Inhibitors | Elongation of N-alkyl chain | Increased potency | Golgi α-mannosidase II | rsc.org |
| Spirooxindole Pyrrolidine Derivatives | Varied N-substituents | Altered enzyme inhibition | α-amylase | frontiersin.org |
Role of Ethenyl Group Stereochemistry in Molecular Recognition
The stereochemistry of substituents on the pyrrolidine ring, including the spatial orientation of groups like an ethenyl (vinyl) moiety, is a critical factor in molecular recognition by biological targets. nih.govnih.govresearchgate.net The three-dimensional arrangement of atoms in a molecule dictates how it fits into the binding site of a protein, influencing its biological activity.
In the context of cinchona alkaloids, which feature a vinyl group, its position has been shown to have a significant impact on the molecular assembly in the crystalline state. researchgate.net This highlights the importance of the vinyl group's spatial orientation in intermolecular interactions. While not directly on a pyrrolidine ring, this principle is broadly applicable to substituted heterocyclic alkaloids.
Studies on the biosynthesis of monoterpene indole (B1671886) alkaloids have also shed light on the importance of stereochemistry. The enzyme strictosidine (B192452) synthase, which catalyzes a key step in this pathway, shows a preference for specific stereoisomers of its substrates. nih.gov Interestingly, this enzyme can accept "unnatural" cis stereoisomers when the acetal (B89532) substituent is small, demonstrating that while there is a preference, some flexibility exists. nih.gov This suggests that the stereochemistry of side chains, such as an ethenyl group, in relation to other parts of the molecule is crucial for enzymatic recognition and turnover. nih.gov
Furthermore, research on the synthesis of frog alkaloid 205B, which contains a vinyl group, underscores the importance of controlling the stereochemistry during synthesis to achieve the desired biological activity. acs.org The serendipitous discovery that the enantiomer of the natural product possessed notable bioactivity in selectively inhibiting α7-nicotinic receptors emphasizes how stereochemistry can lead to distinct pharmacological profiles. acs.org
Elucidation of Biological Mechanisms at the Cellular and Molecular Level
Understanding the biological mechanisms of pyrrolidine alkaloids requires investigation at both the biochemical pathway and cellular levels. This involves identifying the specific molecular pathways that are perturbed by the compound and confirming its engagement with and efficacy at its cellular targets.
Biochemical Pathway Perturbation Analysis
Pyrrolizidine alkaloids (PAs), a class of compounds containing a pyrrolidine ring as part of a fused ring system, are known to undergo metabolic activation in the liver. acs.orgnih.govresearchgate.net This process is crucial for both their potential toxicity and their biological activity. The metabolic activation of PAs typically involves oxidation by cytochrome P450 enzymes to form reactive pyrrolic esters. nih.govresearchgate.net These reactive metabolites can then interact with cellular macromolecules, such as DNA and proteins, leading to the formation of adducts. acs.orgresearchgate.net The formation of these adducts is a key mechanism of genotoxicity and is thought to be involved in the initiation of liver tumors. acs.org
The biosynthesis of pyrrolidine alkaloids themselves originates from primary metabolism, with L-ornithine being a key precursor. frontiersin.org Enzymes such as ornithine decarboxylase and putrescine N-methyltransferase are involved in the initial steps of the pathway. frontiersin.org The first pathway-specific intermediate is homospermidine, which is formed by the enzyme homospermidine synthase. pnas.org Understanding these biosynthetic pathways can provide insights into the natural diversity of these alkaloids and offer opportunities for engineering novel compounds.
Cellular Target Engagement and Efficacy in Model Systems
The cellular targets of pyrrolidine alkaloids are diverse and depend on the specific structure of the compound. biologists.comelifesciences.orgnih.gov For example, many dendrobatid poison frog alkaloids, which include various substituted pyrrolidines, target voltage-gated sodium channels and nicotinic acetylcholine receptors. biologists.comelifesciences.orgnih.gov The engagement of these alkaloids with their targets can be studied using various techniques, including radioligand binding assays and electrophysiological measurements. nih.govgoogle.com
In poison frogs, the sequestration of dietary alkaloids involves transport proteins that move these small molecules from the gastrointestinal tract to the skin glands for storage. biologists.comelifesciences.orgnih.gov Recent research has identified a plasma globulin, termed alkaloid-binding globulin (ABG), which is a member of the serpin family, as a key player in binding and transporting alkaloids in the blood of these frogs. elifesciences.orgnih.gov This demonstrates a specific cellular mechanism for handling these bioactive compounds.
The efficacy of pyrrolidine derivatives has been evaluated in numerous model systems. For instance, synthetic pyrrolidine derivatives have been tested for their anticancer activity against various cell lines, such as HepG2, MCF-7, and HCT-116. frontiersin.orgnih.gov The results of these studies help to establish structure-activity relationships and identify promising candidates for further development.
Design of Novel Pyrrolidine-Based Molecular Probes for Biological Research
The pyrrolidine scaffold is a valuable tool for the design of molecular probes to investigate biological processes. nih.govnih.govbeilstein-journals.org These probes are often fluorescently labeled or contain photoreactive groups to allow for the visualization and identification of their cellular targets. nih.govbeilstein-journals.org
The design of such probes requires careful consideration of the structure-activity relationships of the parent compound to ensure that the probe retains its affinity and selectivity for the target of interest. nih.govnih.gov For example, fluorescent probes have been developed to study the distribution and dynamics of metal ions in living systems, and small-molecule organic fluorophores are often used for this purpose due to their cell permeability and design flexibility. nih.gov
In the context of neuroscience, radiolabeled pyrrolidine derivatives, such as those containing fluorine-18, have been synthesized as PET (Positron Emission Tomography) tracers for studying nicotinic acetylcholine receptors in the brain. google.com These probes allow for the non-invasive imaging of receptor distribution and density, which is valuable for understanding various neurological diseases. google.com
Furthermore, molecular probes based on natural product scaffolds can be used to identify the proteins involved in their transport and mechanism of action. For example, short-chain glycolipid analogs of mannosyl phosphoryl dolichol, containing photoreactive and clickable tags, have been synthesized to identify the scramblase protein responsible for its translocation across the endoplasmic reticulum membrane. beilstein-journals.org This approach of using a modified natural product scaffold can be applied to the design of probes based on pyrrolidine alkaloids to elucidate their transport and binding partners within cells.
Future Research Directions and Translational Research Perspectives
Development of Advanced Synthetic Routes for Complex 2-Ethenyl-1-propylpyrrolidine Analogues
The synthesis of structurally complex pyrrolidines is a central theme in modern organic chemistry. mdpi.com Future research will focus on moving beyond classical methods to develop more efficient, selective, and sustainable routes to analogues of this compound. Key areas of development include:
Asymmetric Catalysis : Achieving precise control over stereochemistry is paramount. Future strategies will likely involve the design of novel chiral catalysts for the asymmetric construction of the 2-substituted pyrrolidine (B122466) core. mdpi.com This includes enantioselective methods like metal-catalyzed [3+2] cycloadditions of imines, which can yield pyrrolidine products with excellent selectivity. organic-chemistry.orgrsc.org The development of organocatalysis, utilizing proline-derived catalysts or chiral phosphoric acids, also presents a powerful, metal-free avenue for the asymmetric synthesis of functionalized pyrrolidines. mdpi.com
Multicomponent Reactions (MCRs) : MCRs offer a highly efficient pathway to molecular complexity by combining three or more starting materials in a single step. tandfonline.comtandfonline.com Designing novel MCRs, potentially under microwave irradiation or catalyst-free conditions, could provide rapid access to a library of diverse this compound analogues. tandfonline.com For instance, one-pot cycloaddition reactions involving aldehydes, amino acid esters, and various dipolarophiles are a promising strategy. tandfonline.com
Novel Cyclization Strategies : Copper-catalyzed intermolecular carboamination of 1,3-dienes has been shown to be an effective method for producing 2-vinylpyrrolidines. acs.orgorganic-chemistry.orgnih.gov Future work will likely refine these copper-based systems and explore other transition metals to improve yields and broaden substrate scope. Furthermore, emerging techniques like metalloradical cyclizations, which use cobalt complexes to form 5-membered rings, offer an alternative pathway with high enantioselectivity.
Integration of Artificial Intelligence and Machine Learning in Pyrrolidine Design
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize how molecules are designed and synthesized. nih.govresearchgate.net This integration offers powerful tools to accelerate the discovery and development of novel pyrrolidine derivatives.
Retrosynthesis Prediction : Computational retrosynthesis can deconstruct a complex target molecule into simpler, readily available precursors. rsc.org AI models, particularly those based on Transformer architectures, are increasingly adept at predicting viable synthetic routes. github.commdpi.com For a target like a complex this compound analogue, ML can propose novel disconnections and synthetic pathways that may not be obvious to a human chemist, significantly shortening development time. rsc.orggithub.com
Reaction Outcome and Condition Optimization : ML algorithms can predict the outcome of a reaction, including potential yields and side products, based on vast datasets of known chemical transformations. arxiv.org AI-driven platforms can explore open reaction spaces to suggest optimal conditions (e.g., catalyst, solvent, temperature) for a desired transformation, as demonstrated in the optimization of N-heterocycle synthesis. arxiv.org This capability could be harnessed to refine the synthesis of this compound, maximizing yield and purity.
De Novo Drug Design : AI can generate entirely new molecular structures with desired properties. nih.gov By training models on datasets of known bioactive pyrrolidines, AI could design novel analogues of this compound tailored for specific biological targets, accelerating the early stages of drug discovery. frontiersin.orgmdpi.com
Exploration of New Mechanistic Paradigms in Pyrrolidine Reactivity
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. nih.gov Future research will delve into the fundamental reactivity of the pyrrolidine scaffold to uncover novel mechanistic pathways.
Radical-Mediated Processes : While many pyrrolidine syntheses rely on polar or pericyclic reactions, radical-based mechanisms offer a complementary approach. Mechanistic studies using radical clock experiments have confirmed the involvement of carbon radical intermediates in the copper-catalyzed synthesis of 2-vinylpyrrolidines. acs.orgnih.gov Further exploration of photoredox catalysis could unlock unprecedented reactions, such as the dehydrogenative aromatization of pyrrolidines to pyrroles, revealing orthogonal reactivity patterns. d-nb.info
Unconventional Transformations : Research into unusual reaction pathways, such as the ring contraction of pyrrolidines to form cyclobutanes, provides fundamental mechanistic insights. nih.govacs.org Density Functional Theory (DFT) calculations have shown these reactions proceed through 1,4-biradical intermediates, with the stereochemical outcome dictated by the relative energy barriers of bond rotation versus cyclization. nih.govresearchgate.net Understanding such paradigms allows chemists to repurpose existing scaffolds for new applications.
Catalyst-Substrate Interactions : Elucidating the precise interactions between a catalyst and a pyrrolidine substrate is key to improving reaction selectivity. nih.gov For example, understanding how a chiral hydrogen-bond donor catalyst orients a substrate within its active site can explain the origins of enantioselectivity and guide the design of more effective catalysts. nih.gov
Computational-Experimental Synergy in Pyrrolidine Research
The combination of computational chemistry and experimental validation has become an indispensable tool in modern chemical research. acs.org This synergy provides a powerful framework for investigating and predicting the behavior of pyrrolidine systems.
Mechanism Elucidation : DFT calculations are routinely used to map out the potential energy surfaces of complex reaction pathways. rsc.org This approach can identify transition states, calculate activation barriers, and distinguish between competing mechanisms, such as in the PBu₃-catalyzed cyclization of α-amino nitriles to form functionalized pyrrolidines. rsc.org These computational predictions, when validated by experimental evidence like kinetic isotope effects, provide a detailed, molecular-level picture of the reaction. acs.org
Predicting Selectivity : Computational models can accurately predict the chemo-, regio-, and stereoselectivity of reactions. rsc.org For instance, DFT studies have successfully explained the stereoretentive formation of cyclobutanes from pyrrolidines by showing that the collapse of the biradical intermediate is barrierless compared to bond rotation that would scramble stereochemistry. acs.org This predictive power allows researchers to rationally design substrates and catalysts to favor a desired product isomer.
Rational Catalyst Design : By modeling the transition state of a catalyzed reaction, researchers can understand the structural features of the catalyst that are critical for its activity and selectivity. nih.govacs.org This knowledge enables the in silico design of new, improved catalysts before committing resources to their synthesis and testing, accelerating the development cycle.
The table below summarizes the advanced research directions discussed.
| Research Direction | Focus Area | Key Methodologies & Concepts | Potential Impact |
| Advanced Synthesis | Creation of complex analogues | Asymmetric Catalysis, Multicomponent Reactions (MCRs), Novel Cyclizations | Increased molecular diversity, improved efficiency and selectivity. |
| AI & Machine Learning | Molecule design and synthesis planning | Retrosynthesis Prediction, Reaction Optimization, De Novo Design | Accelerated discovery, optimized reaction conditions, novel structures. |
| New Mechanistic Paradigms | Understanding fundamental reactivity | Radical-Mediated Processes, Photoredox Catalysis, Unconventional Transformations | Discovery of new reactions, rational control over product formation. |
| Computational-Experimental Synergy | Predictive chemistry and validation | Density Functional Theory (DFT), Kinetic Isotope Effects, Transition State Modeling | Deep mechanistic insight, rational catalyst design, accurate selectivity prediction. |
Potential for this compound as a Key Intermediate in Chemical Synthesis
The structural features of this compound make it a highly valuable intermediate for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles and alkaloids. sciengine.com
The 2-vinyl group is a particularly versatile functional handle. It can participate in a wide range of chemical transformations, acting as a linchpin for building molecular complexity. For example, the vinyl group can undergo palladium-catalyzed ring-expansion reactions with reagents like aryl isocyanates to form seven-membered ring heterocycles, demonstrating its utility in scaffold diversification. acs.org
Furthermore, the vinyl moiety is an ideal precursor for constructing bicyclic systems. Radical-mediated hydroalkylation of a 2-vinylpyrrolidine derivative has been successfully employed as a key step in the synthesis of indolizidine alkaloids, such as monomorine. sciengine.com This highlights the potential of this compound as a starting point for creating the core structures of numerous natural products. The ability to readily access this and related 2-vinylpyrrolidines through modern synthetic methods makes them key building blocks for medicinal chemistry and total synthesis endeavors. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
